

4,6-Dihydroxyisophthalic Acid: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4,6-Dihydroxyisophthalic acid

Cat. No.: B019926

[Get Quote](#)

Introduction: Unveiling the Potential of a Versatile Phenolic Building Block

4,6-Dihydroxyisophthalic acid (CAS No. 19829-74-4), a dihydroxylated aromatic dicarboxylic acid, presents a unique molecular architecture that has garnered increasing interest within the scientific community. Its symmetrically placed hydroxyl and carboxylic acid functional groups on a central benzene ring offer a versatile platform for a multitude of chemical transformations.

This guide provides an in-depth technical overview of **4,6-dihydroxyisophthalic acid**, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and burgeoning applications, with a particular focus on its role as a pivotal component in the design of advanced materials and as a scaffold for novel therapeutic agents. While direct pharmacological data on the parent molecule is limited, the demonstrated bioactivity of its derivatives underscores its significant potential in medicinal chemistry.

Core Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of **4,6-dihydroxyisophthalic acid** is paramount for its effective utilization in research and synthesis. The compound is a white crystalline solid, with solubility in polar organic solvents such as alcohols and esters, and limited solubility in non-polar solvents.^[1] Key properties are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	19829-74-4	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₈ H ₆ O ₆	[1] [2] [3] [7]
Molecular Weight	198.13 g/mol	[2] [7]
IUPAC Name	4,6-dihydroxybenzene-1,3-dicarboxylic acid	[2] [7]
Melting Point	308-310 °C	[8]
Boiling Point (Predicted)	551.0 ± 35.0 °C	[3]
Density	1.779 g/cm ³	[8]
pKa (Predicted)	2.56 ± 0.10	[3]
LogP (Predicted)	0.49420	[3]
Hydrogen Bond Donor Count	4	[3]
Hydrogen Bond Acceptor Count	6	[3]
Storage	Inert atmosphere, room temperature	[3]

Spectroscopic characterization is crucial for confirming the identity and purity of synthesized **4,6-dihydroxyisophthalic acid**. While specific spectra for this compound are not readily available in the provided search results, typical analytical techniques would include:

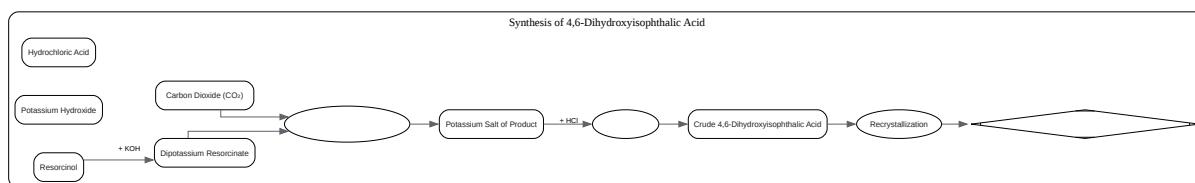
- ¹H NMR Spectroscopy: To identify the chemical environment of the aromatic and hydroxyl protons.
- ¹³C NMR Spectroscopy: To determine the number and types of carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: To detect the characteristic vibrational frequencies of the hydroxyl (O-H) and carboxylic acid (C=O and O-H) functional groups.

- Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Synthesis and Purification: A Detailed Protocol

The synthesis of **4,6-dihydroxyisophthalic acid** is most commonly achieved through a modification of the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. An improved one-pot synthesis has been reported, boasting a high yield of 93% with reduced reaction time and lower CO₂ pressure, though the full experimental details are not widely accessible.^[9] The following protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction adapted for this specific molecule.

Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction


Materials:

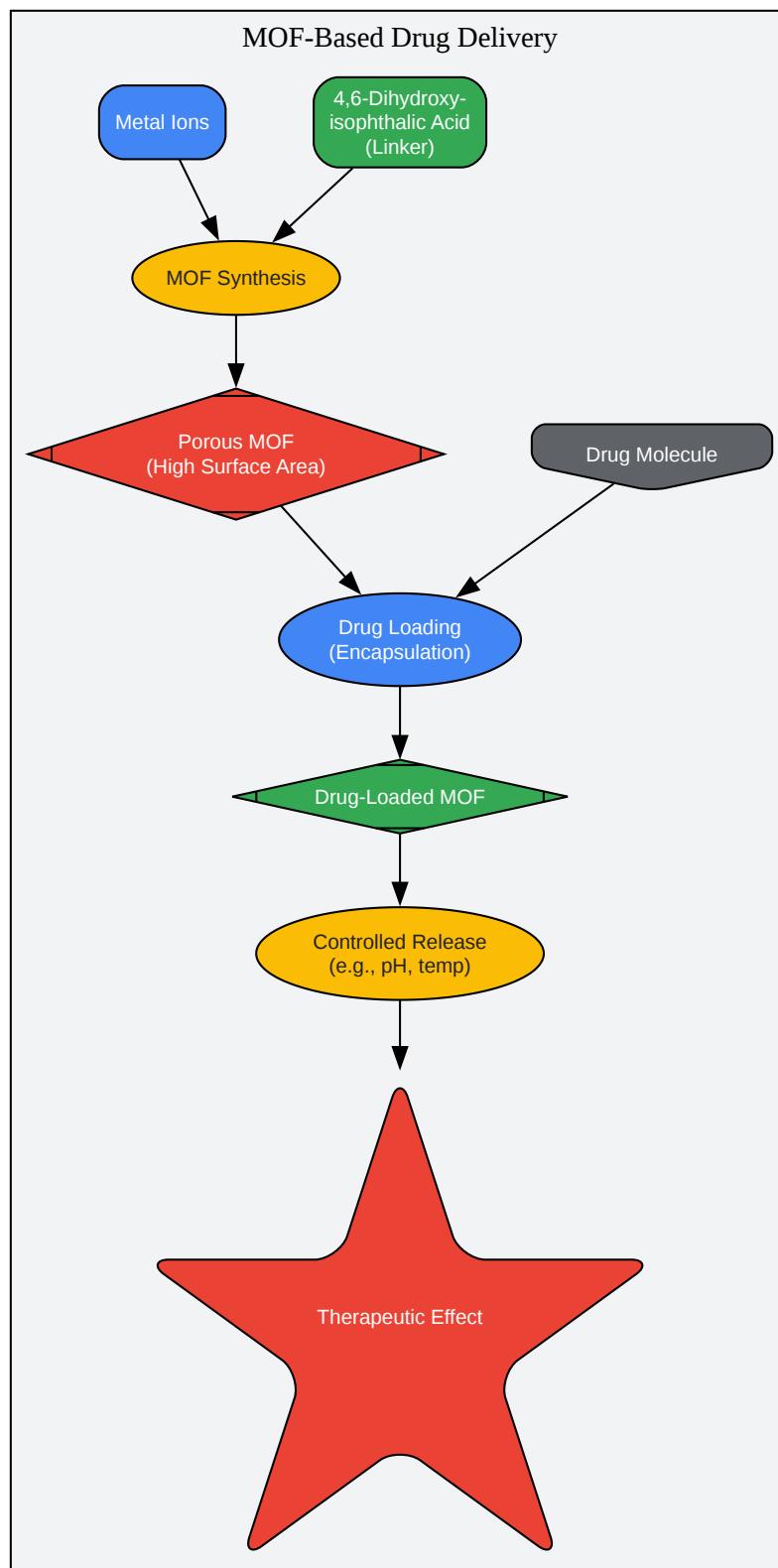
- Resorcinol (1,3-dihydroxybenzene)
- Potassium hydroxide (KOH)
- Carbon dioxide (CO₂)
- Hydrochloric acid (HCl)
- Suitable solvent (e.g., a high-boiling point inert solvent)

Step-by-Step Methodology:

- Formation of the Dipotassium Salt: In a high-pressure reactor, dissolve resorcinol in a suitable solvent. Stoichiometrically add potassium hydroxide to form the dipotassium resorcinate salt. The reaction is typically carried out under anhydrous conditions to maximize yield.
- Carboxylation: Pressurize the reactor with carbon dioxide. The pressure and temperature are critical parameters and may require optimization. Based on related syntheses, pressures can range from atmospheric to high pressure, and temperatures can be elevated to facilitate the carboxylation. An improved method suggests a much lower CO₂ pressure of 0.3 MPa.^[9]

- Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
- Work-up and Isolation: After the reaction is complete, cool the reactor and carefully vent the excess CO₂. The reaction mixture, containing the potassium salt of **4,6-dihydroxyisophthalic acid**, is then acidified with a mineral acid like hydrochloric acid to precipitate the free acid.
- Purification: The crude **4,6-dihydroxyisophthalic acid** can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture, to yield a pure crystalline product. The improved synthesis method suggests that further purification may not be necessary.[9]

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the synthesis of **4,6-dihydroxyisophthalic acid**.

Applications in Drug Development and Advanced Materials

The unique structural features of **4,6-dihydroxyisophthalic acid** make it a valuable molecule in both materials science and medicinal chemistry.

A Key Linker in Metal-Organic Frameworks (MOFs) for Drug Delivery

4,6-Dihydroxyisophthalic acid serves as an important organic linker for the synthesis of Metal-Organic Frameworks (MOFs).^[6] MOFs are a class of porous materials with high surface areas and tunable pore sizes, making them excellent candidates for drug delivery systems. The hydroxyl and carboxylate groups of **4,6-dihydroxyisophthalic acid** can coordinate with metal ions to form robust and porous frameworks capable of encapsulating therapeutic agents. The resulting MOFs can be designed for controlled and targeted drug release.

[Click to download full resolution via product page](#)

Caption: Schematic of MOF-based drug delivery using **4,6-dihydroxyisophthalic acid**.

A Versatile Scaffold in Medicinal Chemistry

While studies on the intrinsic biological activity of **4,6-dihydroxyisophthalic acid** are scarce, its derivatives have shown promising pharmacological potential. This suggests that the **4,6-dihydroxyisophthalic acid** core can serve as a valuable scaffold for the development of new therapeutic agents.

Antimicrobial Activity of Derivatives: Research has demonstrated that various anilide derivatives of the closely related 4-hydroxyisophthalic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.^{[10][11]} For instance, certain halogenated and nitro-substituted anilides have shown noteworthy inhibitory effects.^[10] This highlights the potential for synthesizing a library of **4,6-dihydroxyisophthalic acid** derivatives to explore their antimicrobial properties.

Experimental Protocol: Screening for Antimicrobial Activity (Disk Diffusion Assay)

- **Preparation of Inoculum:** A standardized suspension of the target bacteria is prepared in a sterile broth.
- **Inoculation of Agar Plates:** A sterile cotton swab is dipped into the bacterial suspension and evenly streaked onto the surface of an agar plate.
- **Application of Test Compounds:** Sterile paper discs are impregnated with a known concentration of the synthesized **4,6-dihydroxyisophthalic acid** derivatives and placed on the inoculated agar plates.
- **Incubation:** The plates are incubated under conditions suitable for bacterial growth.
- **Measurement of Inhibition Zones:** The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured to determine the antimicrobial activity.^[12]

Antioxidant and Other Potential Activities: Phenolic compounds are well-known for their antioxidant properties. While specific data for **4,6-dihydroxyisophthalic acid** is not readily available, the related 4-hydroxyisophthalic acid has been reported to possess antioxidant and neuroprotective potential.^[13] The dihydroxy substitution pattern in **4,6-dihydroxyisophthalic acid** suggests it may also exhibit radical scavenging activity. Further investigation into its

antioxidant capacity and other potential biological activities, such as anticancer or anti-inflammatory effects, is warranted.

Conclusion and Future Directions

4,6-Dihydroxyisophthalic acid is a molecule of significant academic and industrial interest. Its well-defined structure and versatile reactivity make it an ideal building block for the synthesis of advanced materials, particularly Metal-Organic Frameworks for drug delivery applications.

While the direct pharmacological profile of **4,6-dihydroxyisophthalic acid** is yet to be fully elucidated, the demonstrated biological activities of its derivatives strongly suggest its potential as a valuable scaffold in medicinal chemistry. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of **4,6-dihydroxyisophthalic acid** derivatives to unlock their full therapeutic potential. Furthermore, the development of more efficient and scalable synthesis protocols will be crucial for its broader application in both materials science and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. China 4,6-DIHYDROXYISOPHTHALIC ACID CAS 19829-74-4 factory and manufacturers | Unilong [unilongmaterial.com]
- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 3. 4,6-Dihydroxyisophthalic acid | lookchem [lookchem.com]
- 4. keyorganics.net [keyorganics.net]
- 5. 4,6-Dihydroxyisophthalic acid | CAS#:19829-74-4 | Chemsoc [chemsoc.com]
- 6. 4,6-Dihydroxyisophthalic acid - CD Bioparticles [cd-bioparticles.net]
- 7. 4,6-Dihydroxyisophthalic acid | C8H6O6 | CID 11513935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,6-DIHYDROXYISOPHTHALIC ACID, CasNo.19829-74-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 9. researchgate.net [researchgate.net]
- 10. Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [4,6-Dihydroxyisophthalic Acid: A Technical Guide for Advanced Research and Development]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019926#4-6-dihydroxyisophthalic-acid-cas-number-19829-74-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com